molecular formula C11H21N3O4 B13900611 Glycine, L-alanyl-L-leucyl- CAS No. 60030-20-8

Glycine, L-alanyl-L-leucyl-

Katalognummer: B13900611
CAS-Nummer: 60030-20-8
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: MNZHHDPWDWQJCQ-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycine, L-alanyl-L-leucyl- is a tripeptide composed of the amino acids glycine, L-alanine, and L-leucine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. Tripeptides like Glycine, L-alanyl-L-leucyl- are often studied for their structural properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-alanyl-L-leucyl- typically involves the stepwise coupling of the amino acids glycine, L-alanine, and L-leucine. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of coupling additives like 1-hydroxybenzotriazole (HOBt) or 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) .

Industrial Production Methods

Industrial production of Glycine, L-alanyl-L-leucyl- may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often employ automated peptide synthesizers to streamline production and ensure consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Glycine, L-alanyl-L-leucyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Glycine, L-alanyl-L-leucyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Glycine, L-alanyl-L-leucyl- involves its interaction with biological molecules, such as enzymes and receptors. The peptide can bind to specific sites on proteins, influencing their structure and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Glycine, L-alanyl-L-leucyl- is unique due to its specific combination of amino acids, which imparts distinct structural and functional properties. The presence of L-leucine, a branched-chain amino acid, contributes to its hydrophobic character and potential interactions with lipid membranes and hydrophobic protein regions .

Eigenschaften

CAS-Nummer

60030-20-8

Molekularformel

C11H21N3O4

Molekulargewicht

259.30 g/mol

IUPAC-Name

2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C11H21N3O4/c1-6(2)4-8(14-10(17)7(3)12)11(18)13-5-9(15)16/h6-8H,4-5,12H2,1-3H3,(H,13,18)(H,14,17)(H,15,16)/t7-,8-/m0/s1

InChI-Schlüssel

MNZHHDPWDWQJCQ-YUMQZZPRSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N

Kanonische SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.